[2-(Difluoromethoxy)-4-propoxyphenyl]methanamine
Description
Properties
IUPAC Name |
[2-(difluoromethoxy)-4-propoxyphenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F2NO2/c1-2-5-15-9-4-3-8(7-14)10(6-9)16-11(12)13/h3-4,6,11H,2,5,7,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPAFZOAXNVPGMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=C(C=C1)CN)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Difluoromethoxy)-4-propoxyphenyl]methanamine typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the Difluoromethoxy Group: This can be achieved through difluoromethylation reactions, where difluoromethylating agents such as ClCF2H are used to introduce the difluoromethoxy group onto a phenol derivative.
Introduction of the Propoxy Group: The propoxy group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the phenyl ring is replaced by a propoxy group.
Attachment of the Methanamine Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can convert the methanamine group to a primary amine or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) are used under appropriate conditions.
Major Products
Oxidation: Imines, nitriles
Reduction: Primary amines
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
[2-(Difluoromethoxy)-4-propoxyphenyl]methanamine: has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its potential in creating novel materials with unique electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of [2-(Difluoromethoxy)-4-propoxyphenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and hydrophobic interactions . The propoxy group may contribute to the compound’s lipophilicity, facilitating its passage through biological membranes .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituted Phenylmethanamine Derivatives
Table 1: Key Structural Features and Properties
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s difluoromethoxy group (-OCF2H) is electron-withdrawing, while the propoxy group (-OCH2CH2CH3) is electron-donating. This dual substitution creates a unique electronic profile compared to analogues with single substitutions (e.g., fluorine in ).
- Heterocyclic Analogues : Replacement of the phenyl ring with a triazine core (as in ) alters π-π stacking interactions and solubility, which may impact bioavailability.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- The target compound’s higher LogP (2.8 vs. 1.9–2.1) suggests increased lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility.
Biological Activity
Overview
[2-(Difluoromethoxy)-4-propoxyphenyl]methanamine is an organic compound notable for its potential biological activities. This compound features a difluoromethoxy group and a propoxy group attached to a phenyl ring, with a methanamine substituent. Its unique structure suggests various interactions with biological targets, making it a subject of interest in medicinal chemistry and biological research.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The difluoromethoxy group enhances binding affinity and selectivity through strong hydrogen bonds and hydrophobic interactions. This mechanism is crucial for its application in drug development, particularly for neurological disorders and other therapeutic areas.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which can be crucial for treating diseases linked to enzyme dysregulation.
- Receptor Modulation : It may act as a modulator for various receptors, influencing cellular signaling pathways.
- Pharmacological Effects : Studies suggest potential antidepressant and anxiolytic effects, although further research is necessary to establish these claims.
Case Studies
- Study on Enzyme Inhibition : A study evaluated the inhibitory effects of this compound on lysosomal phospholipase A2 (LPLA2). The results indicated a significant correlation between the compound's structure and its inhibitory potency, suggesting its utility in drug design targeting LPLA2-related disorders .
- Pharmacological Evaluation : In another study focusing on neurological applications, the compound was tested for its effects on neurotransmitter systems. Preliminary results indicated that it could enhance serotonin levels, which may contribute to its antidepressant-like effects .
Data Table of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibits lysosomal phospholipase A2 | |
| Receptor Modulation | Modulates neurotransmitter receptors | |
| Antidepressant Effects | Enhances serotonin levels |
Research Applications
The compound serves multiple roles in scientific research:
- Medicinal Chemistry : As a building block for synthesizing novel pharmaceuticals targeting various neurological disorders.
- Biochemical Assays : Utilized as a probe to study enzyme interactions and receptor binding dynamics.
- Materials Science : Investigated for potential applications in developing materials with unique electronic properties.
Comparison with Similar Compounds
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| [2-(Trifluoromethoxy)-4-propoxyphenyl]methanamine | Similar structure, different fluorine substitution | Altered reactivity |
| [2-(Difluoromethoxy)-4-ethoxyphenyl]methanamine | Ethoxy instead of propoxy | Varies in lipophilicity |
| [2-(Difluoromethoxy)-4-propoxyphenylethanamine | Ethanamine instead of methanamine | Influences chemical properties |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for [2-(Difluoromethoxy)-4-propoxyphenyl]methanamine, and what are the critical reaction parameters influencing yield and purity?
- Methodological Answer : The synthesis typically involves multi-step functionalization of a phenylmethanamine core. A common approach includes:
Electrophilic substitution : Introduce the difluoromethoxy group at the ortho position via nucleophilic aromatic substitution using chlorodifluoromethane or similar agents under basic conditions (e.g., K₂CO₃ in DMF) .
Alkylation : Propoxy group installation at the para position via Williamson ether synthesis, requiring controlled temperature (60–80°C) to minimize side reactions like over-alkylation .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the target compound.
- Critical Parameters : Reaction pH (4–6 for stability of intermediates), anhydrous conditions to prevent hydrolysis, and stoichiometric control of propyl bromide to avoid di-substitution .
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., δ ~6.8–7.2 ppm for aromatic protons adjacent to difluoromethoxy) and amine functionality (δ ~1.5–2.5 ppm for CH₂NH₂) .
- Mass Spectrometry (HRMS) : Accurate mass determination (±2 ppm) to verify molecular formula (C₁₁H₁₄F₂NO₂) and rule out isotopic impurities .
- HPLC-PDA : Purity assessment using C18 columns (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm .
Advanced Research Questions
Q. How can researchers identify and quantify key impurities in this compound batches using HPLC-MS?
- Methodological Answer :
- Impurity Profiling : Common impurities include:
- Unreacted intermediates : Residual 4-propoxyphenylmethanamine (retention time ~8.2 min under gradient elution) .
- Over-alkylation products : Bis-propoxy derivatives (detectable via MS/MS fragmentation at m/z 280–300) .
- Quantification : Use a calibrated HPLC-MS system with a linear range of 0.1–10 µg/mL. Limit of detection (LOD) for impurities should be ≤0.1% per ICH Q3A guidelines .
Q. What are the primary degradation pathways of this compound under accelerated stability conditions, and how can these pathways be mitigated?
- Methodological Answer :
- Degradation Pathways :
Hydrolysis : Cleavage of the difluoromethoxy group in acidic/basic conditions (pH <3 or >9), forming phenolic byproducts .
Oxidation : Amine group conversion to nitro or nitroso derivatives under oxidative stress (40°C/75% RH) .
- Mitigation Strategies :
- Formulation : Use antioxidants (e.g., BHT) in solid-state storage.
- Packaging : Protect from light and moisture using amber glass vials with desiccants .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
